molecular formula C11H10N2O B582095 4-(6-Aminopyridin-3-yl)phenol CAS No. 96721-88-9

4-(6-Aminopyridin-3-yl)phenol

Cat. No. B582095
CAS RN: 96721-88-9
M. Wt: 186.214
InChI Key: MSOVIOVREUSBPC-UHFFFAOYSA-N
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Description

“4-(6-Aminopyridin-3-yl)phenol” is a chemical compound with the CAS Number: 96721-88-9. Its molecular weight is 186.21 and its IUPAC name is 4-(6-amino-3-pyridinyl)phenol .


Molecular Structure Analysis

The molecular structure of “4-(6-Aminopyridin-3-yl)phenol” is represented by the linear formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H, (H2,12,13) .


Physical And Chemical Properties Analysis

The compound “4-(6-Aminopyridin-3-yl)phenol” has a molecular weight of 186.21 . It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties might be available in specialized chemical databases or literature.

Scientific Research Applications

Antifungal Properties

The structure of pyridine Schiff bases plays a crucial role in their biomedical applications. These compounds consist of a pyridine ring connected to a phenolic ring via an azomethine group. In the case of 4-(6-Aminopyridin-3-yl)phenol , the nitrogen atom in the pyridine ring contributes to its antifungal effects. Additionally, the phenolic ring may also participate in this bioactivity . Researchers have synthesized derivatives of this compound, such as (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) and (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) , which exhibit varying fluorine substitutions in the phenolic ring. Notably, F1 demonstrated clear antifungal activity, highlighting the role of phenolic ring substitutions in modulating biological properties.

Inclusion in Polymers for Enhanced Solubility

To improve solubility and enhance antimicrobial effects, researchers incorporated F1 and F2 into an epichlorohydrin-β-cyclodextrin polymer (βCD) . This inclusion allowed the Schiff bases to remain inside the βCD, as confirmed by various analytical techniques. The resulting complex showed improved solubility in aqueous media and revealed antimicrobial properties that were previously masked by common solvents (e.g., DMSO) .

Electronic Structure and Optical Properties

Studies have explored the electronic structure, optical behavior, and redox properties of related phenol derivative Schiff bases. For instance, (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol (L1) and (E)-2-{[(3-aminopyridin-4-yl)imino]-methyl}-4,6-di-tert-butyl-phenol (L2) exhibit strong intramolecular hydrogen bonding. Investigating their electronic properties provides insights into potential applications in optoelectronic devices .

properties

IUPAC Name

4-(6-aminopyridin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11-6-3-9(7-13-11)8-1-4-10(14)5-2-8/h1-7,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOVIOVREUSBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671765
Record name 4-(6-Aminopyridin-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Aminopyridin-3-yl)phenol

CAS RN

96721-88-9
Record name 4-(6-Amino-3-pyridinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96721-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Aminopyridin-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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